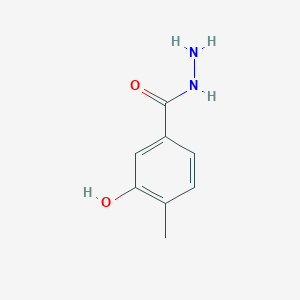

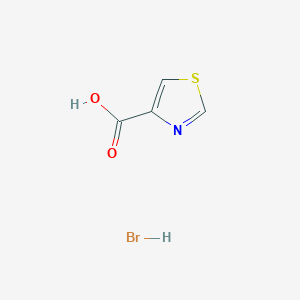

3-(Morpholine-4-carboxamido)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Morpholine-4-carboxamido)benzoic acid often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 3-(Morpholine-4-carboxamido)benzoic acid is derived from its molecular formula, C12H14N2O4. The morpholine (1,4-oxazinane) motif in the compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(Morpholine-4-carboxamido)benzoic acid often involve electrophilic and nucleophilic reactions . These reactions provide structures with promising features that could be correlated with their biological activities .Applications De Recherche Scientifique

Synthesis of Isoflavones, Pyrazoles, and Oxazoles

This compound is used in the development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles . The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, renders these molecules attractive for biological screening and targeted structural modifications .

Design of Compounds with Beneficial Properties

The compound is used in the design of compounds exhibiting a wide range of beneficial properties . This work unveils new avenues for future research into intramolecular interactions of proximal functional groups .

Synthesis of Structurally Diverse Heterocyclic Compounds

The compound is used in the synthesis of structurally diverse heterocyclic compounds with a wide range of synthetic and pharmaceutical applications . Deoxybenzoins have been extensively employed as useful precursors for the synthesis of various heterocyclic compounds .

Development of Antimalarial Agents

Derivatives of 2-([1,1’-biphenyl]-4-carboxamido) benzoic acid, which is structurally similar to 3-(Morpholine-4-carboxamido)benzoic acid, showed potent activity towards late-stage gametocytes (stage IV/V) of P. falciparum . This suggests that 3-(Morpholine-4-carboxamido)benzoic acid could potentially be used in the development of antimalarial agents .

Exploration of Epidrugs

The compound could potentially be used in the exploration of epidrugs, particularly those targeting demethylation of histone post-translational marks . This could lead to the development of new treatments for diseases such as cancer .

Development of Transmission-Blocking Agents for Malaria

The compound could potentially be used in the development of transmission-blocking agents for malaria . This is based on the observation that derivatives of 2-([1,1’-biphenyl]-4-carboxamido) benzoic acid showed potent activity towards late-stage gametocytes of P. falciparum .

Orientations Futures

The future directions for research on 3-(Morpholine-4-carboxamido)benzoic acid could involve the development of efficient synthetic strategies for the preparation of novel compounds and their recyclization products . This could open new opportunities for future research into intramolecular interactions of proximal functional groups .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target bacterial membranes and histone lysine demethylase, KDM4B .

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been reported to affect the pathways related to bacterial membrane integrity and histone post-translational modifications .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antibiotic-potentiating activities .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

3-(morpholine-4-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-11(16)9-2-1-3-10(8-9)13-12(17)14-4-6-18-7-5-14/h1-3,8H,4-7H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBCIBSNKWBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholine-4-carboxamido)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)